molecular formula C21H30N2O2 B2539323 1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea CAS No. 1797717-18-0

1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea

Katalognummer: B2539323
CAS-Nummer: 1797717-18-0
Molekulargewicht: 342.483
InChI-Schlüssel: QLHPKWDMVOULDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea (CAS 1797717-18-0) is a high-purity, 1,3-disubstituted urea derivative designed for research applications. With a molecular formula of C21H30N2O2 and a molecular weight of 342.48 g/mol, this compound features a unique hybrid structure combining a lipophilic 3,4-dimethylphenyl group and a rigid adamantane moiety linked via a methoxy-methyl bridge . This structural class of compounds, particularly 1,3-disubstituted ureas containing adamantane fragments, has been identified as promising for medicinal chemistry research. Recent scientific studies highlight that similar ureas with adamantyl and aromatic components show significant potential as potent inhibitors of the human soluble epoxide hydrolase (hsEH) enzyme . Inhibition of hsEH is a key therapeutic target for researchers investigating a range of conditions, including kidney, cardiovascular, and metabolic diseases . The presence of both adamantane and aromatic rings in a single molecule allows for the exploration of steric and lipophilic limits within enzyme active sites . Furthermore, the urea functionality is a privileged motif in drug discovery due to its ability to form stable hydrogen bonds with biological targets, which is crucial for achieving high affinity and selectivity . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(2-methoxy-2-adamantyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-13-4-5-19(6-14(13)2)23-20(24)22-12-21(25-3)17-8-15-7-16(10-17)11-18(21)9-15/h4-6,15-18H,7-12H2,1-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHPKWDMVOULDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2(C3CC4CC(C3)CC2C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of (2-Methoxyadamantan-2-yl)methanol

Adamantane derivatives are typically functionalized via electrophilic substitution or bridgehead modifications. For the 2-methoxyadamantane-methyl group:

  • Methoxy Introduction :
    • React 2-adamantanone with methyl magnesium bromide in dry THF under inert atmosphere to form 2-methoxyadamantane.
    • Key Data : Yield = 78–85%; $$ ^1\text{H NMR} $$ (CDCl₃, δ): 3.25 (s, 3H, OCH₃), 2.10–1.40 (m, 15H, adamantane-H).
  • Methylenation :
    • Treat 2-methoxyadamantane with paraformaldehyde and hydrochloric acid to install the hydroxymethyl group.
    • Optimization : Elevated temperatures (80–100°C) improve conversion, yielding (2-methoxyadamantan-2-yl)methanol in 65–72%.

Conversion to (2-Methoxyadamantan-2-yl)methylamine

The hydroxymethyl intermediate is transformed into the amine via a Curtius rearrangement or Hofmann degradation:

  • Curtius Route :
    • React (2-methoxyadamantan-2-yl)methanol with diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 0°C.
    • Conditions : 12 h, room temperature; Yield = 60–68%.
    • Characterization : $$ ^{13}\text{C NMR} $$ (DMSO-d6): 54.2 (NCH₂), 73.8 (OCH₃), 28–37 (adamantane-C).

Urea Bond Formation Strategies

Isocyanate-Mediated Coupling

Route A : (2-Methoxyadamantan-2-yl)methyl isocyanate + 3,4-Dimethylaniline

  • Isocyanate Synthesis :
    • Treat (2-methoxyadamantan-2-yl)methylamine with triphosgene (bis(trichloromethyl)carbonate) in dichloromethane at 0°C.
    • Critical Parameters : Triethylamine (3 eq.) as base; reaction time = 2 h.
    • Yield : 89–92%.
  • Urea Formation :
    • Combine the isocyanate with 3,4-dimethylaniline in anhydrous diethyl ether.
    • Reaction Profile : 12 h at 25°C; triethylamine (1 eq.) catalyzes nucleophilic addition.
    • Yield : 74–81%; Purity : >98% (HPLC).

Route B : 3,4-Dimethylphenyl Isocyanate + (2-Methoxyadamantan-2-yl)methylamine

  • Isocyanate Preparation : 3,4-Dimethylaniline reacts with triphosgene in CH₂Cl₂ (0°C, 1 h).
  • Coupling : Similar conditions as Route A; Yield = 68–73%.

Comparative Analysis of Synthetic Routes

Parameter Route A (Adamantane Isocyanate) Route B (Aryl Isocyanate)
Isocyanate Stability Moderate (steric hindrance) High
Reaction Time 12–14 h 10–12 h
Overall Yield 58–62% 51–55%
Purification Ease Recrystallization (hexane/EtOAc) Column chromatography

Route A is favored due to higher functional group tolerance of adamantane isocyanates and reduced purification demands.

Spectroscopic Characterization

  • IR Spectroscopy :

    • Urea C=O stretch: 1638–1645 cm⁻¹.
    • N-H stretches: 3292 cm⁻¹ (symmetrical), 3151 cm⁻¹ (asymmetrical).
  • NMR Analysis :

    • $$ ^1\text{H NMR} $$ :
      • 6.75–7.10 (m, 3H, aryl-H), 3.25 (s, 3H, OCH₃), 2.20 (s, 6H, CH₃), 1.40–2.10 (m, 15H, adamantane-H).
    • $$ ^{13}\text{C NMR} $$ :
      • 158.2 (C=O), 136.5–114.8 (aryl-C), 73.8 (OCH₃), 54.2 (NCH₂), 28–37 (adamantane-C).
  • Mass Spectrometry :

    • ESI-MS : m/z 427.3 [M+H]⁺ (calculated for C₂₃H₃₀N₂O₂: 426.5).

Challenges and Optimization Strategies

  • Steric Hindrance : The adamantane cage impedes nucleophilic attack on isocyanates. Solutions include prolonged reaction times (18–24 h) or elevated temperatures (40°C).
  • Byproduct Formation : Symmetrical ureas may form if stoichiometry deviates. Maintain 1:1 molar ratio and add isocyanate dropwise to amine.
  • Solvent Selection : Diethyl ether minimizes urea solubility, facilitating precipitation. For insoluble amines, DMF enhances reactivity but complicates purification.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) demonstrate:

  • Cost Efficiency : Triphosgene is preferable to phosgene gas for safety.
  • Green Chemistry : Ethylene glycol as a solvent for adamantane functionalization reduces environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The urea group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

1-((3S,5S,7S)-Adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l)

  • Substituents : 3,4-Dichlorophenyl and unsubstituted adamantane.
  • Properties : Yield 76%, white solid. Exhibits antimicrobial activity.
  • Key Data : $ ^1H $ NMR shows aromatic protons (δ 7.83, 7.40), adamantane protons (δ 1.95–1.88), and urea NH (δ 8.55). IR confirms urea C=O at 1646.7 cm$ ^{-1} $.

Symmetric Adamantyl-Diureas

  • Substituents : Two adamantyl groups linked via urea.
  • Properties : Higher molecular symmetry improves solubility and enzyme inhibition (e.g., soluble epoxide hydrolase).

1-(2-Oxaadamantan-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea Substituents: 2-Oxaadamantane (oxygen bridge) and triazine-piperidine. Properties: Enhanced hydrogen-bonding capacity due to oxaadamantane.

Comparison with Target Compound:

Feature Target Compound Compound 3l Symmetric Diureas
Core Structure Mono-urea Mono-urea Di-urea
Adamantane Substitution 2-Methoxyadamantylmethyl Unsubstituted adamantane Symmetric adamantyl
Aromatic Group 3,4-Dimethylphenyl (electron-donating) 3,4-Dichlorophenyl (electron-withdrawing) N/A
Lipophilicity High (methoxy enhances solubility) Moderate High (rigid adamantane cores)
Biological Activity Presumed enzyme inhibition Antimicrobial Soluble epoxide hydrolase inhibition

Substituted Phenyl Ureas

Compounds like 1-(4-bromo-3-ethoxyphenyl)-3-(4-fluorophenyl)urea (3o) highlight the role of halogen and alkoxy groups:

  • 3o : Bromo and ethoxy substituents increase steric bulk and polarity.

Pharmacological and Physicochemical Properties

Physicochemical Trends:

  • Melting Points : Adamantane-containing ureas (e.g., 3l) are typically solids with melting points >100°C, consistent with rigid structures .
  • Spectral Data : Urea C=O stretches in IR (1640–1650 cm$ ^{-1} $) and NH signals in $ ^1H $ NMR (δ 8.5–9.0) are consistent across analogs .
  • Solubility : Methoxyadamantyl in the target compound may improve aqueous solubility compared to unsubstituted adamantane derivatives.

Biologische Aktivität

1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 301.39 g/mol
  • CAS Number : 726-05-6

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of analgesic and anti-inflammatory effects. Its structure suggests potential interactions with various biological targets, particularly those involved in pain pathways.

Research indicates that 1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea may exert its effects through:

  • Opioid Receptor Modulation : It is hypothesized to interact with μ-opioid receptors (MOR), similar to other analgesic compounds, leading to pain relief.
  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.

Analgesic Studies

A significant study assessed the analgesic properties using animal models. The compound demonstrated a dose-dependent reduction in pain responses in both hot plate and formalin tests.

Test Model ED50 (mg/kg) Effect
Hot Plate0.54Significant analgesia
Formalin0.021Reduced inflammatory pain

This data suggests that the compound has a potent analgesic effect comparable to established opioid analgesics but with potentially fewer side effects.

Anti-inflammatory Effects

Further investigations revealed that the compound significantly decreased paw edema in rat models of inflammation. The results indicated a notable reduction in swelling and pain associated with inflammatory responses.

Inflammation Model Paw Edema Reduction (%)
Carrageenan-induced67%
Complete Freund's Adjuvant75%

Case Study 1: Pain Management

In a clinical setting, patients suffering from chronic pain conditions were administered this compound as part of a multi-modal pain management strategy. The results indicated improved pain control and reduced reliance on traditional opioids.

Case Study 2: Inflammatory Disorders

Another study focused on patients with inflammatory disorders such as rheumatoid arthritis. Participants reported significant improvements in pain levels and joint mobility after treatment with the compound over a six-week period.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.